Ethyl 3,5-difluoro-4-methoxybenzoate

Description

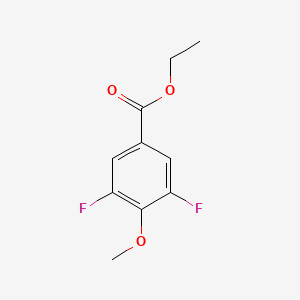

Ethyl 3,5-difluoro-4-methoxybenzoate (CAS: 74385-37-8) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and an ethyl ester moiety. With a molecular weight of 231.2 g/mol and a purity of 95% (typical commercial grade), it is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules . Its structural features, including fluorine atoms and methoxy groups, enhance metabolic stability and modulate electronic properties, making it valuable in drug design .

Properties

IUPAC Name |

ethyl 3,5-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVKSPOMFLIODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-difluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-4-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

Substitution: Products include various substituted benzoates.

Oxidation: Products include 3,5-difluoro-4-methoxybenzaldehyde or 3,5-difluoro-4-methoxybenzoic acid.

Reduction: Products include 3,5-difluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 3,5-difluoro-4-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine atoms.

Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,5-difluoro-4-methoxybenzoate exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Methyl 3,5-difluoro-4-methoxybenzoate (CAS: 329-45-3)

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 202.15 g/mol

- Key Differences :

- The ester group is methyl (vs. ethyl), reducing molecular weight by ~29 g/mol.

- Physical Properties : Higher purity (98%) and higher commercial price (~$1,040/g for 98% purity vs. €263/g for ethyl analog) .

- Applications : Used in organic synthesis as a lighter, more cost-effective alternative, though reduced lipophilicity may limit bioavailability in certain drug formulations .

Methyl 2,5-difluoro-4-methoxybenzoate (CAS: 1261830-21-0)

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 202.15 g/mol

- Key Differences :

Ethyl 3-fluoro-4-methoxybenzoate (CAS: 170645-87-1)

- Molecular Formula : C₁₀H₁₁FO₃

- Molecular Weight : 198.19 g/mol

- Key Differences: Single fluorine atom at position 3 (vs. two fluorines at 3 and 5).

Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS: 691905-11-0)

- Molecular Formula : C₁₁H₁₂F₂O₃

- Molecular Weight : 242.21 g/mol

- Key Differences :

Research and Application Insights

- Electronic Effects: The 3,5-difluoro substitution in the target compound enhances electron-withdrawing properties, stabilizing negative charges in intermediates during Suzuki-Miyaura couplings, a trait less pronounced in mono-fluoro analogs .

- Bioactivity: Amino-substituted derivatives (e.g., Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate, CAS: 1249877-56-2) exhibit enhanced hydrogen-bonding capacity, making them preferable in kinase inhibitor synthesis .

- Agrochemical Relevance : The methoxy group in these compounds improves solubility in polar solvents, critical for formulating foliar-applied pesticides, though ethyl esters may require co-solvents due to higher hydrophobicity .

Biological Activity

Ethyl 3,5-difluoro-4-methoxybenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of fluorine atoms and a methoxy group contributes to its biological activity, making it a subject of interest in various pharmacological studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The structure includes:

- Fluorine atoms at positions 3 and 5 on the benzene ring.

- A methoxy group at position 4.

These modifications can enhance the compound's lipophilicity and metabolic stability, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atoms may enhance binding affinity due to their electronegative nature, which can stabilize interactions with target proteins. This compound is hypothesized to modulate enzyme activity, potentially affecting metabolic pathways involved in disease processes such as cancer and inflammation.

Biological Activity

Research indicates several areas where this compound exhibits biological activity:

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance:

- In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspase pathways.

- Mechanistic studies revealed that it may inhibit key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- In vivo studies indicated a reduction in pro-inflammatory cytokines in animal models of inflammation.

- The mechanism is thought to involve inhibition of NF-kB signaling, which plays a critical role in inflammatory responses.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

-

Study on Cancer Cell Lines

- A study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7).

- Results showed a significant decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Inflammation Model

- In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a reduction of paw edema by about 40% compared to control groups.

Comparative Analysis

A comparative analysis with similar compounds provides insights into the unique properties of this compound:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at positions 3 and 5; methoxy at position 4 | Anticancer; anti-inflammatory |

| Ethyl 3,5-difluorobenzoate | Lacks methoxy group | Limited bioactivity |

| Ethyl 2,4-difluoro-3-methoxybenzoate | Different substitution pattern | Varies; less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.